molecular formula C44H42 B14579087 1,12-Bis(1-pyrenyl)dodecane CAS No. 61549-33-5

1,12-Bis(1-pyrenyl)dodecane

Cat. No.: B14579087
CAS No.: 61549-33-5
M. Wt: 570.8 g/mol
InChI Key: BNHLULSUZJRZDG-UHFFFAOYSA-N
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Description

1,12-Bis(1-pyrenyl)dodecane is an organic compound that consists of two pyrene units connected by a twelve-carbon aliphatic chain Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,12-Bis(1-pyrenyl)dodecane can be synthesized through a multi-step process involving the coupling of pyrene with a twelve-carbon aliphatic chain. One common method involves the reaction of pyrene with a dodecane derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent coupling reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,12-Bis(1-pyrenyl)dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrene units or the aliphatic chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen atoms or other substituents onto the pyrene units.

Scientific Research Applications

1,12-Bis(1-pyrenyl)dodecane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,12-Bis(1-pyrenyl)dodecane exerts its effects is primarily related to its photophysical properties. The compound’s fluorescence is influenced by its molecular structure, allowing it to interact with various molecular targets. The pathways involved include:

Comparison with Similar Compounds

Uniqueness: 1,12-Bis(1-pyrenyl)dodecane is unique due to its specific combination of pyrene units and a twelve-carbon aliphatic chain, which imparts distinct photophysical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness.

Properties

CAS No.

61549-33-5

Molecular Formula

C44H42

Molecular Weight

570.8 g/mol

IUPAC Name

1-(12-pyren-1-yldodecyl)pyrene

InChI

InChI=1S/C44H42/c1(3-5-7-9-13-31-19-21-37-25-23-33-15-11-17-35-27-29-39(31)43(37)41(33)35)2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36/h11-12,15-30H,1-10,13-14H2

InChI Key

BNHLULSUZJRZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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